molecular formula C25H34F2O5 B15143771 Tafluprost-d7

Tafluprost-d7

Cat. No.: B15143771
M. Wt: 459.6 g/mol
InChI Key: WSNODXPBBALQOF-WCNHDNETSA-N
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Description

Tafluprost-d7 is a deuterated analog of tafluprost, a prostaglandin F2α analog used primarily in the treatment of open-angle glaucoma and ocular hypertension. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific studies to track the compound’s metabolic pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tafluprost-d7 involves several steps, starting from a suitable precursor. The process typically includes:

    Oxidation: The precursor undergoes oxidation to introduce necessary functional groups.

    Condensation: This step involves the formation of carbon-carbon bonds.

    Fluorination: Introduction of fluorine atoms to enhance the compound’s stability and activity.

    Deprotection: Removal of protecting groups used during synthesis to prevent unwanted reactions.

    Reduction: Reduction of specific functional groups to achieve the desired chemical structure.

    Recondensation: Further condensation reactions to complete the molecular framework.

    Esterification: Formation of ester bonds to finalize the compound’s structure.

    Refining: Purification of the final product to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Techniques such as reverse-phase and normal-phase column purification, molecular group evacuation, and the use of dispersing agents in mobile phases are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tafluprost-d7 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of specific atoms or groups within the molecule.

    Esterification: Formation of ester bonds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST).

    Catalysts: Palladium or rhodium catalysts for specific reactions.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound.

Scientific Research Applications

Tafluprost-d7 has several applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the compound’s degradation and interaction pathways.

    Biology: Helps in studying the biological effects and mechanisms of prostaglandin analogs.

    Medicine: Used in pharmacokinetic studies to track the distribution and elimination of tafluprost in the body.

    Industry: Employed in the development of new glaucoma treatments and other ocular therapies

Mechanism of Action

Tafluprost-d7, like tafluprost, is a selective agonist at the prostaglandin F receptor. It reduces intraocular pressure by increasing the outflow of aqueous humor from the eye. The compound is hydrolyzed by corneal esterases to form its active acid, which then interacts with the prostaglandin F receptor to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Latanoprost: Another prostaglandin F2α analog used in glaucoma treatment.

    Travoprost: Similar in structure and function to tafluprost, used for reducing intraocular pressure.

    Bimatoprost: A prostamide analog with similar applications in ocular hypertension.

Uniqueness

Tafluprost-d7’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s stability, interaction, and degradation pathways, making it a valuable tool in scientific research .

Properties

Molecular Formula

C25H34F2O5

Molecular Weight

459.6 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D

InChI Key

WSNODXPBBALQOF-WCNHDNETSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Origin of Product

United States

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